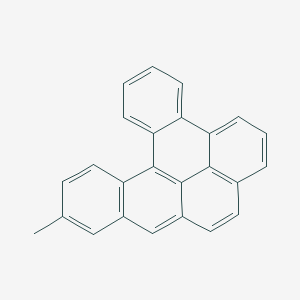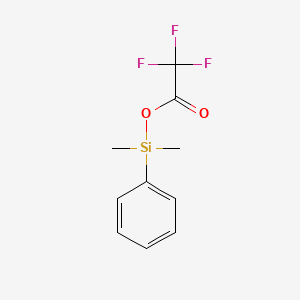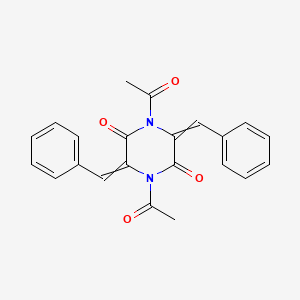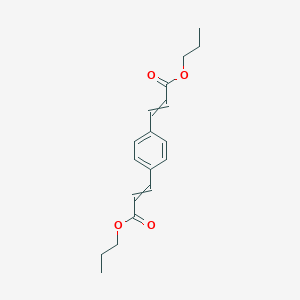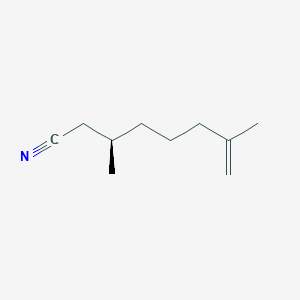
(3R)-3,7-Dimethyloct-7-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,7-Dimethyloct-7-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyloct-7-enenitrile typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable alkene with a nitrile source in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and scalability, employing readily available raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,7-Dimethyloct-7-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
Scientific Research Applications
(3R)-3,7-Dimethyloct-7-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-3,7-Dimethyloct-7-enenitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The double bond may also participate in reactions that alter the compound’s structure and activity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3,7-Dimethyloct-7-ene: Lacks the nitrile group, resulting in different reactivity and applications.
(3R)-3,7-Dimethyloct-7-ynenitrile: Contains a triple bond instead of a double bond, leading to distinct chemical properties.
Uniqueness
(3R)-3,7-Dimethyloct-7-enenitrile is unique due to the presence of both a nitrile group and a double bond, which confer specific reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Properties
CAS No. |
65562-68-7 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-7-enenitrile |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3/t10-/m1/s1 |
InChI Key |
IZEVAEFFCNNIFP-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCCC(=C)C)CC#N |
Canonical SMILES |
CC(CCCC(=C)C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


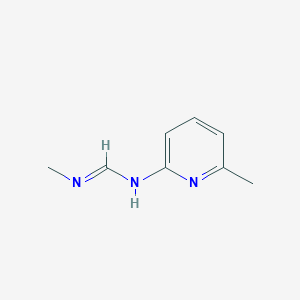
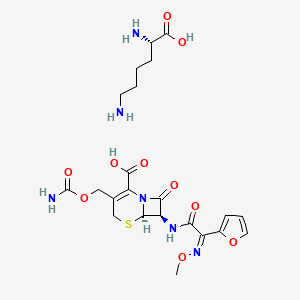
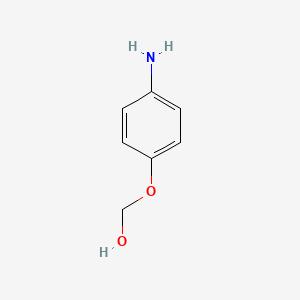
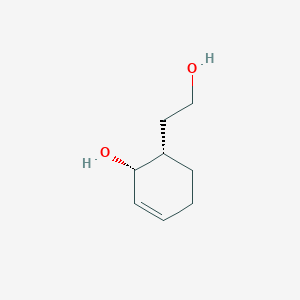
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
